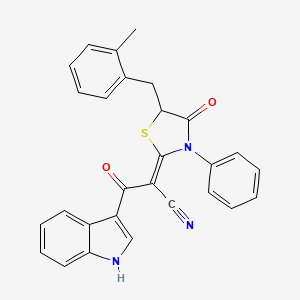

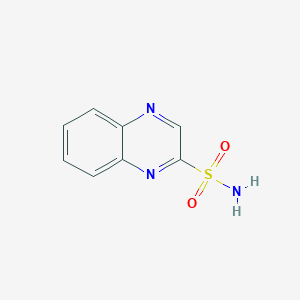

![molecular formula C22H30N4O3S B2586276 2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide CAS No. 923681-71-4](/img/structure/B2586276.png)

2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide is a useful research compound. Its molecular formula is C22H30N4O3S and its molecular weight is 430.57. The purity is usually 95%.

BenchChem offers high-quality 2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cascade Reactions of Thioureido-Acetamides

Thioueido-acetamides, which include compounds structurally related to the specified chemical, are used in heterocyclic syntheses through one-pot cascade reactions. These reactions have excellent atom economy and are used to form various heterocycles like 2-iminothiazoles, thioparabanic acids, and functionalized 5,5-diaryl-thiohydantoins. These syntheses offer benign new accesses to important heterocycles (Schmeyers & Kaupp, 2002).

Synthesis of Novel 2-Aminothiazole N-Oxides

2-Aminothiazole derivatives, closely related to the specified compound, are synthesized through cyclization of thiocyanomethylketone oximes. These derivatives are useful synthons for highly active β-lactam antibiotics. The study explores the scope and limitations of oxidation of the thiazole nucleus and discusses the stability and isomerism of these compounds (Perrone et al., 1984).

Generation of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound similar in structure to the specified chemical, is utilized to generate a diverse library of compounds. These compounds are synthesized through various alkylation and ring closure reactions, leading to the creation of dithiocarbamates, thioethers, and NH-azoles (Roman, 2013).

Palladium-Catalyzed Multicomponent Synthesis

2-(prop-2-ynylthio)-1H-benzo[d]imidazoles, structurally related to the specified compound, are used in a palladium-catalyzed oxidative aminocarbonylation process. This process results in the synthesis of 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides, which are confirmed by X-ray diffraction analysis (Veltri et al., 2016).

Enantiopure Imidazoline Preparation

A novel procedure for preparing enantiopure 1,4-disubstituted 2-imidazolines, closely related to the specified compound, is presented. This method involves converting beta-amino alcohols into N-hydroxyethylamides, then into imidazolines. This process is efficient and versatile for a variety of enantiopure imidazolines (Boland et al., 2002).

Propiedades

IUPAC Name |

N-cyclopentyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S/c1-14-8-15(2)21(16(3)9-14)25-20(29)13-30-22-23-10-18(12-27)26(22)11-19(28)24-17-6-4-5-7-17/h8-10,17,27H,4-7,11-13H2,1-3H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRDBQVRGJOALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)

![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)

![5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine](/img/structure/B2586211.png)

![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)

![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)